2-Bromo-2-methylpropane

描述

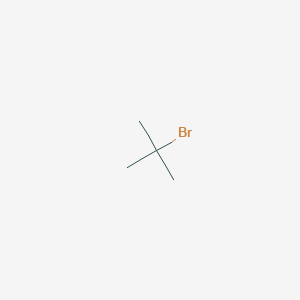

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is an organic compound with the chemical formula C₄H₉Br. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The molecule features a tert-butyl group attached to a bromide substituent, making it a versatile compound in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropane can be synthesized through the bromination of tert-butyl alcohol. The reaction involves the use of hydrobromic acid and concentrated sulfuric acid as a catalyst. The process can be carried out in a microchannel reactor, which allows for high-yield continuous production. The reaction conditions typically involve preheating the reactants, mixing them in the reactor, and allowing the reaction to proceed for a short time .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of isobutane using bromine. The reaction is carried out under controlled conditions to ensure high selectivity and yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

化学反应分析

Nucleophilic Substitution (S<sub>N</sub>1 Mechanism)

The hydrolysis of 2-bromo-2-methylpropane predominantly follows an S<sub>N</sub>1 mechanism due to the stability of the tertiary carbocation intermediate. Key steps include:

-

Step 1 (Rate-limiting): Spontaneous dissociation of the alkyl halide into a tert-butyl carbocation () and bromide ion () .

-

Step 2: Rapid nucleophilic attack by water on the carbocation to form tert-butanol ().

Kinetic Evidence:

-

The reaction is zero order with respect to hydroxide ions (), as shown by a linear plot of vs. time (Figure 1 in ).

-

First order with respect to this compound , confirmed by a linear rate vs. [Br<sup>–</sup>] plot (slope = rate constant, Figure 3 in ).

Experimental Hydrolysis Kinetics

The hydrolysis reaction () was studied under varying conditions:

| NaOH Volume (cm³) | Solvent Volume (cm³) | [Br<sup>–</sup>] (mol dm⁻³) | Time (s) | Initial Rate (mol dm⁻³ s⁻¹) |

|---|---|---|---|---|

| 6.0 | 3.40 | 0.46 | ~30 | |

| 6.0 | 5.40 | 0.30 | ~45 | |

| 6.0 | 1.40 | 0.92 | ~15 |

Key Observations:

Competing Elimination Reactions

Under strongly basic or high-temperature conditions, this compound may undergo E1 elimination to form 2-methylpropene () via:

-

Carbocation formation (same as S<sub>N</sub>1).

-

Deprotonation by a base to form the alkene.

Stability of the Carbocation Intermediate

The tert-butyl carbocation () is highly stabilized by:

-

Hyperconjugation: Delocalization of electrons from adjacent C-H bonds.

-

Inductive effects: Electron-donating methyl groups reduce positive charge density.

This stability explains the dominance of the S<sub>N</sub>1 pathway over S<sub>N</sub>2, which is sterically hindered in tertiary systems .

Solvent Effects

-

Polar protic solvents (e.g., water, ethanol) stabilize the carbocation and accelerate S<sub>N</sub>1 reactions.

-

The reaction rate increases with solvent polarity due to enhanced ion solvation .

Side Reactions and Byproducts

Trace amounts of dialkyl ethers may form if the carbocation reacts with unreacted alkyl halide:

科学研究应用

Organic Synthesis

One of the most prominent applications of 2-bromo-2-methylpropane is in organic synthesis, where it serves as a reagent for introducing tert-butyl groups into various organic molecules. This is crucial for creating complex compounds used in pharmaceuticals and agrochemicals.

Biological Studies

Recent studies have demonstrated that this compound can induce significant biochemical changes, such as:

- Massive Deadenylation of Adenine-based Nucleosides : This effect has been observed under physiological conditions, indicating its potential role in cellular processes involving RNA metabolism .

- Deguanylation of Guanine-based Nucleosides : Similar studies have shown that TBB affects guanine nucleosides, which may have implications for understanding nucleic acid functions and stability .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo substitution reactions makes it valuable for producing other halogenated compounds.

Case Study 1: Hydrolysis Reaction

An experiment conducted to determine the order of hydrolysis of this compound revealed that it follows an mechanism. By varying the concentration of sodium hydroxide while keeping other conditions constant, researchers were able to confirm the reactivity pattern typical for tertiary alkyl halides .

Case Study 2: Nucleophilic Substitution Reactions

In a series of experiments, researchers utilized TBB to explore its reactivity with various nucleophiles such as hydroxide ions. The results indicated that TBB readily participates in nucleophilic substitution reactions under mild heating conditions, yielding tert-butyl derivatives like tert-butyl alcohol .

作用机制

The mechanism of action of 2-Bromo-2-methylpropane involves its ability to act as an alkylating agent. In nucleophilic substitution reactions, the bromide group is replaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a carbocation intermediate, which is stabilized by the tert-butyl group . The compound also causes the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides, affecting nucleic acid structures .

相似化合物的比较

2-Bromo-2-methylpropane can be compared with other similar compounds such as:

2-Chloro-2-methylpropane: Similar in structure but contains a chlorine atom instead of bromine.

2-Iodo-2-methylpropane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

2-Bromopropane: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

This compound is unique due to its combination of steric hindrance and reactivity, making it a valuable reagent in organic synthesis.

生物活性

2-Bromo-2-methylpropane, also known as tert-butyl bromide (TBB), is a tertiary alkyl halide with the chemical formula . It is primarily used as a reagent in organic synthesis due to its reactivity in nucleophilic substitution reactions. This article explores its biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Weight : 137.03 g/mol

- Density : 1.22 g/cm³ (20 °C)

- Boiling Point : 71-73 °C

- Melting Point : -20 °C

- Solubility : Insoluble in water, miscible with organic solvents

This compound undergoes nucleophilic substitution reactions primarily via the S_N1 mechanism . In this process, the compound dissociates to form a stable carbocation intermediate, which is then attacked by a nucleophile. The rate of reaction is influenced by the stability of the carbocation and the nature of the nucleophile.

Experimental Findings

A study conducted to determine the hydrolysis rate of this compound showed that the reaction follows first-order kinetics with respect to bromide ion concentration. The results indicated that increasing the concentration of bromide ions enhances the reaction rate, confirming its S_N1 character .

Toxicological Effects

This compound is classified as a hazardous substance due to its potential health risks:

- Inhalation : Can cause respiratory irritation.

- Skin Contact : Irritating and may be absorbed through the skin.

- Eye Contact : Causes severe irritation.

The compound is also highly flammable, necessitating careful handling and storage under appropriate conditions .

Study on DNA Interaction

Research published in Bulletin of the Korean Chemical Society examined the effects of halogenated alkanes, including this compound, on calf thymus DNA. The study found that exposure led to significant deadenylation and deguanylation of nucleosides, suggesting potential genotoxic effects .

Hydrolysis Experiment

An educational experiment designed to illustrate the hydrolysis of this compound demonstrated its reactivity under controlled conditions. By varying concentrations of sodium hydroxide while keeping other variables constant, students observed a clear correlation between bromide concentration and reaction rate, reinforcing its S_N1 mechanism .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism of Action | S_N1 nucleophilic substitution; formation of stable carbocation |

| Toxicological Effects | Respiratory irritation, skin and eye irritation; highly flammable |

| Genotoxic Potential | Induces deadenylation and deguanylation in DNA |

| Reactivity | Reacts readily with nucleophiles; hydrolysis rate increases with bromide concentration |

属性

IUPAC Name |

2-bromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSOPLXZQNSWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060144 | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline] | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

73.3 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

18.3 °C, Flash point: -16.3 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with organic solvents, In water, 600 mg/L at 25 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2125 at 25 °C/4 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

135.0 [mmHg], 135.3 mm Hg at 25 °C | |

| Record name | t-Butyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

507-19-7 | |

| Record name | T-BUTYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LWO08435U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-16.2 °C | |

| Record name | 2-BROMO-2-METHYLPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-butyl bromide?

A1: The molecular formula of tert-butyl bromide is C4H9Br. Its molecular weight is 137.02 g/mol.

Q2: What spectroscopic data is available for characterizing tert-butyl bromide?

A2: Various spectroscopic techniques are useful for characterizing tert-butyl bromide.

- Nuclear Magnetic Resonance (NMR): [, ] 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule.

- Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C-Br bond.

- Rotational Spectroscopy: [, ] Provides highly accurate information about bond lengths and angles, as well as insights into the molecule's structure in different vibrational states.

Q3: Is tert-butyl bromide stable under ambient conditions?

A3: tert-Butyl bromide is relatively stable at room temperature but should be stored under cool, dry conditions, away from light and heat. []

Q4: Can tert-butyl bromide be used as a reagent in organic synthesis?

A5: Yes, tert-butyl bromide is a common alkylating agent in organic synthesis. It readily participates in substitution reactions, primarily via SN1 pathways, to introduce the tert-butyl group into molecules. [, , , ]

Q5: Is tert-butyl bromide used in any specific named reactions?

A6: While not directly involved in a named reaction, its use as an alkylating agent makes it valuable in various synthetic transformations, such as ether synthesis, where it reacts with alcohols in the presence of a base. [, , ]

Q6: Are there any catalytic applications of tert-butyl bromide?

A7: tert-Butyl bromide can act as an initiator in cationic polymerization reactions, particularly when paired with Lewis acids like diethylaluminum chloride. [] The nature of the alkyl halide significantly influences the properties of the synthesized polymers.

Q7: Have there been any computational studies on tert-butyl bromide?

A8: Yes, computational methods like EXAFS (Extended X-ray Absorption Fine Structure) have been employed to study bond anharmonicity in tert-butyl bromide, providing insights into electron delocalization within the molecule. []

Q8: How does the structure of tert-butyl bromide relate to its reactivity?

A9: The tert-butyl group's steric hindrance significantly influences the reactivity of tert-butyl bromide. This bulky group favors SN1 reactions over SN2 reactions. [, , , ] Additionally, the reactivity in solvolysis reactions is influenced by the leaving group ability, with bromide being a better leaving group than chloride. [, ]

Q9: How can the stability of tert-butyl bromide be enhanced in formulations?

A10: While not a drug substance, formulating tert-butyl bromide for specific applications might involve using appropriate solvents and storing it under inert atmospheres to minimize potential hydrolysis or decomposition. []

Q10: What safety precautions should be taken when handling tert-butyl bromide?

A11: tert-Butyl bromide is flammable and corrosive. [] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.

Q11: What is known about the toxicity of tert-butyl bromide?

A12: tert-Butyl bromide can cause skin and eye irritation. [] Limited studies in mice suggest a potential weak carcinogenic effect for some low-molecular-weight alkyl halides, but more research is needed for definitive conclusions. []

Q12: What is the environmental fate of tert-butyl bromide?

A12: Information regarding the specific environmental fate and degradation pathways of tert-butyl bromide is limited.

Q13: Are there any alternatives to tert-butyl bromide in its various applications?

A14: The choice of alternatives depends on the specific application. Other alkylating agents or alternative synthetic strategies may be viable options. [, , , ]

Q14: What resources are available for research involving tert-butyl bromide?

A14: Various resources support research involving tert-butyl bromide, including:

- Chemical Suppliers: Numerous companies offer high-purity tert-butyl bromide. []

- Spectroscopic Techniques: NMR, IR, and mass spectrometry are invaluable tools for characterizing tert-butyl bromide and its reaction products. [, , , , ]

- Computational Chemistry Software: Programs like Gaussian and others facilitate theoretical studies on tert-butyl bromide. []

Q15: What are some significant historical milestones in the research of tert-butyl bromide?

A16: While a specific historical milestone for tert-butyl bromide is not explicitly mentioned in the provided research, its use as a model compound in studying SN1 reactions significantly contributed to understanding reaction mechanisms in organic chemistry. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。